molecular formula C20H27N5O3 B2583738 1-(3,4-Dimethoxybenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1396766-64-5

1-(3,4-Dimethoxybenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2583738
CAS No.: 1396766-64-5
M. Wt: 385.468
InChI Key: NNTSWLVQKKWYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a high-purity chemical compound designed for research applications. This molecule incorporates a urea scaffold, a structure recognized for its significant potential in medicinal chemistry due to its ability to form multiple hydrogen bonds with biological targets . The compound's structure features a 3,4-dimethoxybenzyl group, which has been documented to enhance solubility and stability, facilitating more straightforward handling and experimental use in various assay systems . The piperidine moiety substituted with a pyrazine ring presents a privileged structure found in compounds active against kinase targets, suggesting this molecule is a valuable candidate for investigating signal transduction pathways . The strategic molecular design, combining the urea core with specific aromatic and heterocyclic components, makes it a compelling subject for hit-to-lead optimization campaigns. Researchers can utilize this compound in high-throughput screening, target identification, and mechanism-of-action studies, particularly in oncology and immunology. Its structure is analogous to known bioactive molecules, including SYK inhibitors and other kinase-targeting entities, indicating potential utility in studying B-cell signaling, mast cell activation, and related hematological and inflammatory processes . This product is provided for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-27-17-4-3-16(11-18(17)28-2)13-24-20(26)23-12-15-5-9-25(10-6-15)19-14-21-7-8-22-19/h3-4,7-8,11,14-15H,5-6,9-10,12-13H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTSWLVQKKWYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=NC=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, reacts with an appropriate amine to form the benzyl intermediate.

    Formation of the Piperidine Intermediate: Pyrazine-2-carboxylic acid is converted to its corresponding acid chloride, which then reacts with piperidine to form the piperidine intermediate.

    Coupling Reaction: The benzyl intermediate and the piperidine intermediate are coupled under suitable conditions to form the final urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzyl or piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Alzheimer’s Activity and Structural Analogues

The compound shares structural similarities with other AChE inhibitors, such as 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) . Both compounds feature a 3,4-dimethoxybenzyl group and a piperidine ring substituted with aromatic groups. However, 18c replaces the pyrazine ring with a trifluoromethyl-benzyl group and uses an imidazolidin-2-one core instead of urea. Pharmacologically, 18c demonstrated superior anti-AD activity in scopolamine-induced cognitive impairment models, with enhanced AChE inhibition (IC₅₀ ~10 nM) compared to donepezil, a reference drug . This suggests that urea derivatives like the target compound may require optimization of the aromatic substituent (e.g., pyrazine vs. trifluoromethyl-benzyl) to improve potency.

Piperidine-Substituted Derivatives

Piperidine-based compounds are prevalent in neuropharmacology. For example:

  • DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) are antibacterial synergists but share structural elements with the target compound, such as the piperidine-4-ylmethyl group. DMPI and CDFII exhibit MRSA-selective activity via non-AChE mechanisms, highlighting how minor structural changes (e.g., indole vs. urea cores) redirect biological activity .
  • 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl} isoquinoline (from PPAR crystallography studies) shares the 3,4-dimethoxybenzyl group but lacks the urea bridge. This compound binds peroxisome proliferator-activated receptors (PPARs), underscoring the role of the urea moiety in conferring AChE specificity .

Urea-Based Analogues

The urea functional group is critical for target engagement. For example:

  • 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (18) utilizes a triazine-substituted piperidine and a bulky 2-oxaadamantyl group. While structurally distinct, this compound’s urea linkage enables hydrogen bonding with enzymatic targets, a feature shared with the target compound .

Key Insights from Comparative Analysis

Substituent Effects : The pyrazine ring in the target compound may reduce AChE affinity compared to trifluoromethyl-benzyl analogues like 18c , which exhibit stronger π-π stacking with the enzyme’s catalytic site .

Urea vs. Alternative Cores : Urea derivatives generally exhibit moderate potency but superior solubility compared to imidazolidin-2-one or indole-based compounds, as seen in pharmacokinetic studies of 18 and 18c .

Therapeutic Scope : Piperidine-substituted compounds can target diverse pathways (e.g., AChE, PPARs, bacterial enzymes), emphasizing the need for substituent-specific optimization .

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